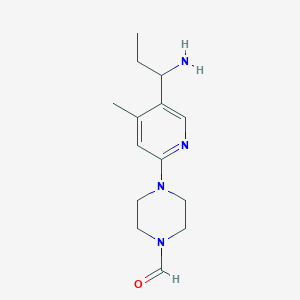
(3S)-3-(1-(Boc-amino)ethyl)-pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate is a chemical compound that belongs to the class of carbamates. It is commonly used as a protecting group for amines in organic synthesis due to its stability under various reaction conditions and its ease of removal. The compound is characterized by the presence of a tert-butyl group, a pyrrolidine ring, and a carbamate functional group.
Métodos De Preparación
The synthesis of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate typically involves the reaction of (S)-pyrrolidin-3-yl ethylamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc2O. The product is then purified by standard techniques such as recrystallization or chromatography .
Industrial production methods for tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Flow microreactor systems have been developed to enhance the efficiency and sustainability of the synthesis process .
Análisis De Reacciones Químicas
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include bases like triethylamine, solvents such as dichloromethane, and catalysts like palladium for cross-coupling reactions . Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate has a wide range of scientific research applications:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic transformations.
Medicine: It serves as an intermediate in the synthesis of drugs and other therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate involves the formation of a stable carbamate linkage that protects the amine group from unwanted reactions. The tert-butyl group provides steric hindrance, enhancing the stability of the compound under various conditions. The carbamate group can be cleaved under acidic conditions, releasing the free amine .
Comparación Con Compuestos Similares
tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate can be compared with other carbamate compounds such as:
tert-Butyl carbamate: Similar in structure but lacks the pyrrolidine ring, making it less sterically hindered.
N-Boc protected amines: These compounds also use the Boc group for protection but may have different amine substrates.
Carbamic acid tert-butyl ester: Another similar compound with a different amine component.
The uniqueness of tert-Butyl(1-((S)-pyrrolidin-3-yl)ethyl)carbamate lies in its specific structure, which combines the steric protection of the tert-butyl group with the reactivity of the pyrrolidine ring, making it a versatile protecting group in organic synthesis.
Propiedades
Fórmula molecular |
C11H22N2O2 |
|---|---|
Peso molecular |
214.30 g/mol |
Nombre IUPAC |
tert-butyl N-[1-[(3S)-pyrrolidin-3-yl]ethyl]carbamate |
InChI |
InChI=1S/C11H22N2O2/c1-8(9-5-6-12-7-9)13-10(14)15-11(2,3)4/h8-9,12H,5-7H2,1-4H3,(H,13,14)/t8?,9-/m0/s1 |
Clave InChI |
HJUZGKGDCUOVML-GKAPJAKFSA-N |
SMILES isomérico |
CC([C@H]1CCNC1)NC(=O)OC(C)(C)C |
SMILES canónico |
CC(C1CCNC1)NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


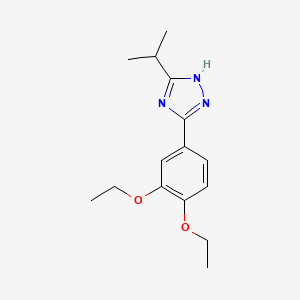
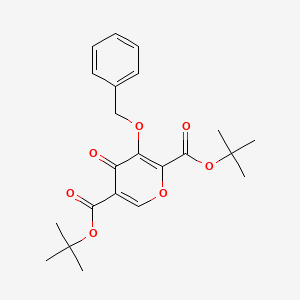
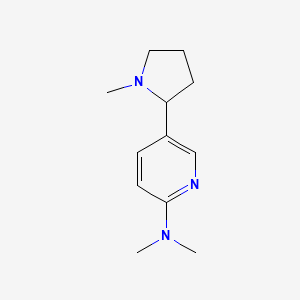




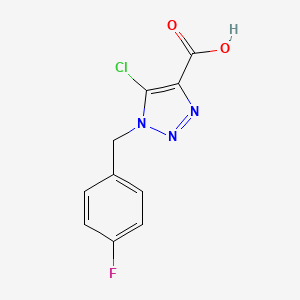
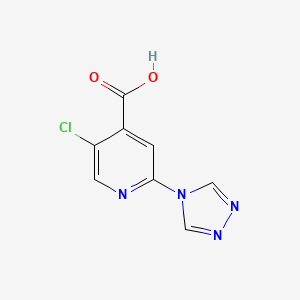
![1-(5-Bromofuro[3,2-B]pyridin-6-YL)ethanone](/img/structure/B11802316.png)


